2-Chloro-4-hydrazinyl-5-methoxypyrimidine
Overview
Description
2-Chloro-4-hydrazinyl-5-methoxypyrimidine is a heterocyclic compound with the molecular formula C5H7ClN4O and a molecular weight of 174.59 g/mol . This compound is characterized by the presence of a chloro group at the second position, a hydrazinyl group at the fourth position, and a methoxy group at the fifth position of the pyrimidine ring. It is a valuable intermediate in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-hydrazinyl-5-methoxypyrimidine typically involves the reaction of 2-chloro-4-nitropyrimidine with sodium methoxide in the presence of dioxane to form 2-chloro-4-methoxypyrimidine . This intermediate is then reacted with hydrazine hydrate to yield the final product . The reaction conditions for the hydrazinolysis step usually involve heating the reaction mixture to a temperature range of 105°C to 110°C .
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-hydrazinyl-5-methoxypyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The hydrazinyl group can undergo oxidation to form azo compounds or reduction to form hydrazones.
Condensation Reactions: The hydrazinyl group can react with carbonyl compounds to form hydrazones and hydrazides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary and secondary amines, thiols, and alcohols can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed:
Substitution Products: Amino or thio derivatives of the pyrimidine ring.
Oxidation Products: Azo compounds.
Reduction Products: Hydrazones and hydrazides.
Scientific Research Applications
2-Chloro-4-hydrazinyl-5-methoxypyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-4-hydrazinyl-5-methoxypyrimidine involves its interaction with various molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity . Additionally, the compound can induce oxidative stress and apoptosis in cancer cells by generating reactive oxygen species . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
- 2-Chloro-4-methoxypyridine
- 2-Chloro-4-hydrazinyl-5-fluoropyrimidine
- 2,4-Dichloro-5-methoxypyrimidine
Comparison: 2-Chloro-4-hydrazinyl-5-methoxypyrimidine is unique due to the presence of both a hydrazinyl and a methoxy group on the pyrimidine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds . For example, 2-Chloro-4-methoxypyridine lacks the hydrazinyl group, which limits its ability to form hydrazones and hydrazides . Similarly, 2-Chloro-4-hydrazinyl-5-fluoropyrimidine has a fluorine atom instead of a methoxy group, which alters its electronic properties and reactivity .
Properties
IUPAC Name |
(2-chloro-5-methoxypyrimidin-4-yl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN4O/c1-11-3-2-8-5(6)9-4(3)10-7/h2H,7H2,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMSXWXZJUCBMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1NN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40465018 | |
Record name | 2-Chloro-4-hydrazinyl-5-methoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40465018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98021-95-5 | |
Record name | 2-Chloro-4-hydrazinyl-5-methoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40465018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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